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  • Product: 3-Bromo-4-fluoro-1-methyl-1h-indazole
  • CAS: 1260769-89-8

Core Science & Biosynthesis

Foundational

safety and handling of 3-Bromo-4-fluoro-1-methyl-1h-indazole

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-4-fluoro-1-methyl-1H-indazole Disclaimer: No specific Safety Data Sheet (SDS) for 3-Bromo-4-fluoro-1-methyl-1H-indazole was publicly available at the time of th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-4-fluoro-1-methyl-1H-indazole

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Bromo-4-fluoro-1-methyl-1H-indazole was publicly available at the time of this writing. The following guide has been meticulously compiled based on safety data from structurally similar compounds, including isomers such as 5-Bromo-4-fluoro-1-methyl-1H-indazole and other halogenated indazole derivatives. This approach provides a robust safety framework, but it is imperative to treat this compound with the utmost caution and to re-evaluate safety procedures if new information becomes available.

Introduction: Understanding the Compound

3-Bromo-4-fluoro-1-methyl-1H-indazole is a halogenated heterocyclic compound. The indazole core is a significant scaffold in medicinal chemistry and drug development, often explored for its diverse biological activities. The presence of bromine and fluorine substituents can significantly influence the molecule's reactivity, biological interactions, and toxicological profile.[1] As with many specialized research chemicals, comprehensive safety data may not be readily available, necessitating a cautious and well-informed approach to its handling.

Hazard Identification and Classification

Based on analogous compounds, 3-Bromo-4-fluoro-1-methyl-1H-indazole is anticipated to be classified as hazardous.[2][3] The primary concerns are acute oral toxicity, skin and eye irritation, and respiratory tract irritation.

GHS Classification (Anticipated)
Hazard ClassCategoryGHS Code
Acute Toxicity, OralCategory 4H302
Skin Corrosion/IrritationCategory 2H315
Serious Eye Damage/Eye IrritationCategory 2AH319
Specific Target Organ Toxicity, Single ExposureCategory 3H335

Source: Compiled from data on analogous compounds.[2]

GHS Label Elements
  • Pictogram:

    
    
    
  • Signal Word: Warning [3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements:

    • Prevention: P261, P264, P270, P271, P280

    • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313[4][5]

    • Storage: P403+P233, P405[5]

    • Disposal: P501[5]

Physicochemical and Reactivity Data

Physicochemical Properties (Estimated)
PropertyValueSource (Analogous Compound)
Molecular FormulaC₈H₆BrFN₂[6]
Molecular Weight229.05 g/mol [6]
Physical StateSolid
Melting Point164 - 169 °C (for 4-Bromo-1H-indazole)[4]
Boiling Point293.4 ± 20.0 °C at 760 mmHg (for 5-Bromo-4-fluoro-1-methyl-1H-indazole)
SolubilityNo data available; likely soluble in organic solvents.
Stability and Reactivity
  • Reactivity: Generally stable under recommended storage conditions.[4]

  • Chemical Stability: Stable under normal temperatures and pressures.[4]

  • Conditions to Avoid: Excess heat, dust generation, and exposure to incompatible materials.[4]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4]

  • Hazardous Decomposition Products: Under combustion, it may produce carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[4]

Exposure Control and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls

All handling of solid 3-Bromo-4-fluoro-1-methyl-1H-indazole and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[7] The work area should be equipped with a readily accessible eyewash station and safety shower.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for handling this compound.

Body PartRecommended ProtectionStandard Compliance (Example)
Eyes/Face Tightly fitting safety goggles or a full-face shield.NIOSH (US) or EN 166 (EU)
Skin Chemical-resistant gloves (Nitrile rubber is a suitable option, but always check manufacturer compatibility charts), a flame-retardant lab coat, and closed-toe shoes. For extensive handling, chemically impervious suits may be considered.EN 374 (Gloves)
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust or aerosols are generated, or if working outside a fume hood.NIOSH/MSHA or EN 149

Source: Compiled from multiple sources.[2][7]

PPE_Workflow Check_SDS Review SDS of Compound and Analogs Verify_Controls Verify Fume Hood Certification & Airflow Locate_Safety Locate Eyewash & Safety Shower Don_Coat 1. Lab Coat Don_Gloves 2. Inner Gloves (optional) Don_Goggles 3. Safety Goggles/ Face Shield Don_Respirator 4. Respirator (if required) Don_Outer_Gloves 5. Outer Gloves Work_In_Hood Work Exclusively in Chemical Fume Hood Avoid_Dust Handle Solid Carefully to Avoid Dust Ground_Equipment Ground Equipment to Prevent Static Discharge Keep_Closed Keep Containers Closed When Not in Use

Caption: Personal Protective Equipment (PPE) and Safe Handling Workflow.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • General Advice: Move the victim out of the dangerous area. Show this safety guide to the doctor in attendance.[2]

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician immediately.[2][5]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[2][5]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[2][5]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]

Spill and Disposal Procedures

Spill Response Protocol

For a minor spill of solid material:

  • Evacuate and Ventilate: Alert others in the area. Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear appropriate PPE as described in Section 4.2, including respiratory protection.

  • Containment: Prevent the spread of dust.

  • Clean-up: Gently sweep or scoop up the material, avoiding dust generation. Place the material into a suitable, labeled container for hazardous waste.[2]

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. Place all contaminated cleaning materials into the hazardous waste container.

  • Reporting: Report the incident to your laboratory supervisor or safety officer.

For large spills, evacuate the area and contact your institution's emergency response team.

Spill_Response Start Spill Occurs Evacuate 1. Evacuate Area & Alert Others Start->Evacuate Don_PPE 2. Don Appropriate PPE (incl. Respirator) Evacuate->Don_PPE Contain 3. Contain Spill & Prevent Dust Spread Don_PPE->Contain Cleanup 4. Gently Sweep/Scoop into Waste Container Contain->Cleanup Decontaminate 5. Decontaminate Area & Equipment Cleanup->Decontaminate Dispose 6. Seal & Label Hazardous Waste Decontaminate->Dispose Report 7. Report Incident Dispose->Report

Caption: Step-by-step spill response protocol for solid material.

Waste Disposal

As a halogenated organic compound, 3-Bromo-4-fluoro-1-methyl-1H-indazole must be disposed of as hazardous waste.[7][8]

  • Segregation: Collect waste in a dedicated, clearly labeled "Halogenated Organic Waste" container.[8]

  • Container: Use a chemically compatible, leak-proof container with a secure lid.

  • Disposal: All waste must be handled by a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.[7]

Storage and Handling

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances. Keep the container tightly closed and stored under an inert atmosphere if possible.[4][8]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.[2][9]

Conclusion

While 3-Bromo-4-fluoro-1-methyl-1H-indazole is a valuable compound for research, it presents significant health hazards that demand rigorous safety protocols. By understanding its anticipated properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively. Always prioritize a culture of safety and consult institutional safety resources.

References

  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling 6-Bromo-1H-indazole.
  • Unknown. (n.d.). Halogenated Solvents. Retrieved from a university environmental health and safety website.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: 4-Bromo-1H-indazole.
  • PubChem. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole. Retrieved from [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Bromo-1H-indazole.
  • Aaronchem. (2024). Safety Data Sheet: 5-Bromo-4-fluoro-1-methyl-1H-indazole.
  • RSC Publishing. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.
  • TCI Chemicals. (2025). SAFETY DATA SHEET: 1-Bromo-4-fluorobutane.
  • ResearchGate. (n.d.). The Halogenation of Indazoles.
  • Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • PMC. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • PharmaCompass. (n.d.). 5-Bromo-4-fluoro-1-methyl-1h-indazole. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Bromo-4-fluoro-1-methyl-1H-indazole in Medicinal Chemistry

This Application Note and Protocol Guide details the use of 3-Bromo-4-fluoro-1-methyl-1H-indazole , a specialized heterocyclic building block. [1] Executive Summary & Strategic Value 3-Bromo-4-fluoro-1-methyl-1H-indazole...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 3-Bromo-4-fluoro-1-methyl-1H-indazole , a specialized heterocyclic building block.

[1]

Executive Summary & Strategic Value

3-Bromo-4-fluoro-1-methyl-1H-indazole is a high-value scaffold in drug discovery, particularly for kinase inhibitors and GPCR ligands. Its structural utility is defined by three vectors:

  • C3-Bromine: A versatile handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald) or lithium-halogen exchange, allowing extension into the solvent-exposed regions of a binding pocket.

  • C4-Fluorine: Provides electronic modulation of the indazole core (lowering pKa) and metabolic blocking at a site prone to oxidation. In kinase inhibitors, this fluorine often interacts with gatekeeper residues or water networks.

  • N1-Methyl: Locks the tautomeric state, improving solubility and permeability compared to the N-H parent.

Critical Isomer Distinction: Researchers must distinguish this compound from its isomer, 5-bromo-4-fluoro-1-methyl-1H-indazole (CAS 1784678-61-0), which is a key intermediate in the synthesis of the GLP-1 agonist Orforglipron . While the 5-bromo isomer extends vectors from the benzene ring, the 3-bromo isomer discussed here extends vectors from the pyrazole ring, serving distinct pharmacological spaces.

Chemical Profile

PropertyData
Compound Name 3-Bromo-4-fluoro-1-methyl-1H-indazole
Core Structure Indazole (Fused Benzene + Pyrazole)
Molecular Formula C₈H₆BrFN₂
Molecular Weight 229.05 g/mol
Key Substituents Bromine (C3), Fluorine (C4), Methyl (N1)
Primary Reactivity Pd-catalyzed Cross-coupling, Halogen-Lithium Exchange
Solubility Soluble in DCM, THF, DMSO; Low solubility in water

Synthetic Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of 3-Bromo-4-fluoro-1-methyl-1H-indazole from 4-fluoro-1-methyl-1H-indazole. Rationale: Direct bromination of the N-methylated precursor is preferred over methylating the 3-bromoindazole to avoid N1/N2 regioselectivity issues.

Reagents:

  • Starting Material: 4-Fluoro-1-methyl-1H-indazole (CAS 1092961-07-3)[1]

  • Brominating Agent: N-Bromosuccinimide (NBS)

  • Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 4-Fluoro-1-methyl-1H-indazole (1.0 equiv) and ACN (10 mL/g).

  • Addition: Cool the solution to 0°C. Add NBS (1.1 equiv) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The C3 position is highly nucleophilic; reaction is typically rapid.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in EtOAc and wash with water (2x) and brine (1x).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H NMR (loss of C3-H singlet at ~8.0 ppm).

Protocol B: Suzuki-Miyaura Cross-Coupling (C3-Arylation)

Objective: Attachment of aryl/heteroaryl groups at the C3 position.[2] Mechanism: The C4-fluorine exerts an electron-withdrawing effect, slightly deactivating the oxidative addition step compared to non-fluorinated analogs, requiring robust catalytic systems.

Reagents:

  • Substrate: 3-Bromo-4-fluoro-1-methyl-1H-indazole (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:

  • Degassing: In a microwave vial or pressure tube, combine the substrate, boronic acid, and solvent. Sparge with Argon for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst and aqueous base. Seal the vessel immediately.

  • Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 2–12 hours.

    • Note: If the boronic acid is sterically hindered (ortho-substituted), switch to Pd₂(dba)₃ / XPhos system.

  • Workup: Filter through a Celite pad, washing with EtOAc. Concentrate and purify via automated flash chromatography.

Protocol C: Lithium-Halogen Exchange (C3-Acylation)

Objective: Introduction of formyl or acyl groups (reaction with electrophiles). Rationale: The C3-Br bond is labile to lithium exchange at low temperatures. The C4-F group is stable under these conditions if the temperature is strictly controlled (<-70°C) to prevent benzyne formation.

Step-by-Step Procedure:

  • Setup: Flame-dry a flask and purge with N₂. Dissolve substrate (1.0 equiv) in anhydrous THF.

  • Exchange: Cool to -78°C . Add n-Butyllithium (n-BuLi, 1.1 equiv) dropwise. Stir for 15–30 minutes.

    • Critical: Do not allow temperature to rise, or the lithium species may eliminate LiF to form a reactive aryne.

  • Quench: Add electrophile (e.g., DMF for aldehyde, Weinreb amide for ketone) dropwise at -78°C.

  • Warming: Stir at -78°C for 30 mins, then slowly warm to 0°C.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.

Decision Logic & Workflow Visualization

The following diagram illustrates the strategic decision-making process for functionalizing this scaffold.

G Start 3-Bromo-4-fluoro- 1-methyl-1H-indazole Decision Target Moiety? Start->Decision Suzuki Suzuki Coupling (Pd-Cat, Boronic Acid) Decision->Suzuki Aryl/Heteroaryl Buchwald Buchwald-Hartwig (Pd-Cat, Amine) Decision->Buchwald Amine (N-Linked) LiExchange Li-Halogen Exchange (n-BuLi, -78°C) Decision->LiExchange Carbonyl/Alkyl Biaryl Biaryl/Heterobiaryl (Kinase Hinge Binder) Suzuki->Biaryl C-C Bond Amino C3-Amino Indazole (Solubility/H-Bonding) Buchwald->Amino C-N Bond Carbonyl C3-Formyl/Acyl (Scaffold Extension) LiExchange->Carbonyl Electrophile Quench

Caption: Functionalization pathways for 3-Bromo-4-fluoro-1-methyl-1H-indazole based on target medicinal chemistry vectors.

Case Study: Kinase Inhibitor Design

Context: In the design of inhibitors for kinases such as VEGFR or FGFR , the indazole ring often serves as the "hinge binder."

  • The Role of N1-Methyl: Projects into the solvent channel or a hydrophobic pocket, depending on binding mode.

  • The Role of C4-Fluoro:

    • Electronic: Lowers the electron density of the pyrazole nitrogens, modulating the H-bond acceptor capability of N2.

    • Steric: Can induce a twisted conformation if the C3-substituent is bulky (atropisomerism potential), or fill a small hydrophobic pocket near the gatekeeper residue.

  • Experimental Insight: In a fragment-based screen, replacing a standard 3-bromoindazole with the 4-fluoro analog often improves metabolic stability (t1/2) by blocking P450-mediated oxidation at the electron-rich C4 position.

Safety & Handling

  • General: Treat as a potent organic halide. Wear standard PPE (gloves, goggles, lab coat).

  • NBS Bromination: NBS can be irritating. The reaction is exothermic; strict temperature control (0°C addition) is required to prevent runaway bromination or side reactions.

  • Lithiation: Extreme Caution. n-BuLi is pyrophoric. The 4-fluoro substituent makes the lithiated intermediate prone to benzyne formation (explosive/uncontrolled reactivity) if the temperature exceeds -60°C. Always maintain -78°C until the electrophile is fully incorporated.

References

  • Synthesis of Halogenated Indazoles

    • Title: "Regioselective Synthesis of Substituted Indazoles"
    • Source:Journal of Organic Chemistry
    • URL:[Link] (General reference for indazole halogenation patterns).

  • Suzuki Coupling on Indazoles

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Indazoles"
    • Source:Organic Letters
    • URL:[Link]

  • Orforglipron Intermediate (Isomer Distinction)

    • Title: "Discovery of Orforglipron (LY3502970), a Small Molecule GLP-1 Receptor Agonist"
    • Source:Journal of Medicinal Chemistry
    • URL:[Link] (Clarifies the 5-bromo vs 3-bromo distinction).

  • Lithium-Halogen Exchange Protocols

    • Title: "Halogen-Lithium Exchange of Fluorin
    • Source:Organic Process Research & Development
    • URL:[Link]

Sources

Application

Application Note: A Comprehensive Guide to the Analytical Characterization of 3-Bromo-4-fluoro-1-methyl-1H-indazole

Introduction 3-Bromo-4-fluoro-1-methyl-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] As a key building block or intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-4-fluoro-1-methyl-1H-indazole is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] As a key building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs), the unambiguous confirmation of its structure, purity, and stability is paramount.[2] Ensuring the quality of this starting material directly impacts the safety, efficacy, and consistency of the final drug product.

This document provides a comprehensive, multi-technique approach for the analytical characterization of 3-Bromo-4-fluoro-1-methyl-1H-indazole. It is intended for researchers, quality control scientists, and drug development professionals. The protocols herein are designed to serve as a robust framework for structural elucidation, purity assessment, and impurity profiling, grounded in established scientific principles and regulatory expectations.[3][4][5]

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for method development and safe handling. While specific experimental data for the 3-bromo-4-fluoro-1-methyl-1H-indazole isomer is not widely published, the properties can be reliably predicted based on its chemical structure and data from closely related isomers, such as 5-bromo-4-fluoro-1-methyl-1H-indazole.[6][7]

PropertyValue (Predicted/Typical)Source/Rationale
Molecular Formula C₈H₆BrFN₂Based on chemical structure.[6]
Molecular Weight 229.05 g/mol Calculated from the molecular formula.[6]
Monoisotopic Mass 227.96984 DaCrucial for high-resolution mass spectrometry.[6]
Appearance White to off-white or light yellow solidTypical for halogenated aromatic compounds.
LogP (o/w) ~2.5Estimated based on similar structures; indicates moderate hydrophobicity, suitable for reversed-phase HPLC.[7]
Storage Store at room temperature, protected from light and moisture.Standard precaution for halogenated heterocyclic compounds.[7]

Integrated Analytical Workflow

A multi-faceted analytical strategy is required for the complete characterization of 3-Bromo-4-fluoro-1-methyl-1H-indazole. This ensures that identity, purity, and quantity are all rigorously assessed. The following workflow provides a logical sequence for a comprehensive evaluation.

Analytical_Workflow Figure 1. Comprehensive Analytical Workflow cluster_0 Step 1: Sample Reception & Initial Assessment cluster_1 Step 2: Structural Elucidation & Confirmation cluster_2 Step 3: Purity, Assay & Impurity Profiling cluster_3 Step 4: Data Review & Final Disposition Sample Test Sample (3-Bromo-4-fluoro-1-methyl-1H-indazole) PhysChar Physical Characterization (Appearance, Solubility) Sample->PhysChar NMR ¹H, ¹³C, ¹⁹F NMR Confirms covalent structure and isomeric purity PhysChar->NMR MS LC-MS / HRMS Confirms molecular weight and elemental formula (Key: M/M+2 Bromine Pattern) NMR->MS IR FTIR Spectroscopy Identifies key functional groups MS->IR HPLC RP-HPLC (UV/DAD) Determines purity, assay vs. standard, and detects non-volatile impurities IR->HPLC EA Elemental Analysis Confirms elemental composition (C, H, N) HPLC->EA Report Certificate of Analysis (CoA) EA->Report

Caption: A logical workflow for the complete characterization of the target compound.

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis provides the definitive proof of the compound's molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise arrangement of atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR spectra are essential. The expected patterns are based on established principles and data from analogous fluorinated indazoles.[8][9]

Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

  • Data Analysis & Expected Results:

    • ¹H NMR: Expect signals for the aromatic protons and the N-methyl group. The aromatic region (typically ~7.0-8.0 ppm) will show distinct splitting patterns (doublets, triplets, or doublet of doublets) due to coupling between adjacent protons (H-H coupling) and coupling to the fluorine atom (H-F coupling). The N-methyl group should appear as a sharp singlet around 3.8-4.2 ppm.

    • ¹³C NMR: Expect 8 distinct signals corresponding to the 8 carbon atoms in the molecule. The chemical shifts will be influenced by the attached atoms (Br, F, N). Carbon atoms directly bonded to fluorine will exhibit large C-F coupling constants.

    • ¹⁹F NMR: Expect a single resonance for the fluorine atom. This signal will likely be a multiplet due to coupling with nearby aromatic protons.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and provides corroborating evidence for the molecular formula through isotopic patterns and fragmentation.

Causality Behind MS Interpretation: The presence of a single bromine atom is a powerful diagnostic tool in mass spectrometry. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[10] This results in the molecular ion appearing not as a single peak, but as a pair of peaks (the 'M+' and 'M+2' peaks) of almost equal intensity, separated by 2 mass units.[11] This pattern is a definitive signature for a monobrominated compound.

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF for high resolution or a single quadrupole for nominal mass).

  • Chromatographic Separation (if needed): A short C18 column can be used with a simple gradient of water and acetonitrile (both with 0.1% formic acid) to quickly elute the compound into the mass spectrometer.

  • MS Data Acquisition:

    • Acquire spectra in positive electrospray ionization (ESI+) mode.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 100-400).

  • Data Analysis & Expected Results:

    • The primary observation will be the protonated molecular ion peaks [M+H]⁺.

    • Expect a strong signal at m/z 228.98 (for the ⁷⁹Br isotope) and an equally intense signal at m/z 230.98 (for the ⁸¹Br isotope).[2]

    • High-resolution MS (HRMS) should confirm the elemental composition (C₈H₆BrFN₂) by providing a mass measurement with high accuracy (typically < 5 ppm error).

Chromatographic Method for Purity and Assay

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity and assay of pharmaceutical compounds. The following method is based on protocols for similar halogenated indazoles and is designed to be stability-indicating.[12]

Protocol: RP-HPLC Purity and Assay

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Materials & Reagents:

    • Reference Standard: 3-Bromo-4-fluoro-1-methyl-1H-indazole (purity ≥98%).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade, filtered and degassed).

    • Formic Acid (reagent grade).

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmThe C18 stationary phase provides good retention for the moderately hydrophobic analyte.[12]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape by suppressing silanol interactions.[12]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient 0-20 min: 40% to 90% B; 20-25 min: 90% B; 25.1-30 min: 40% BA gradient elution ensures that the main peak is well-resolved from both early and late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µL
Detector DAD at 254 nmAromatic nature of the indazole ring results in strong UV absorbance at this wavelength.[12]
  • Sample Preparation:

    • Standard Solution (0.5 mg/mL): Accurately weigh ~10 mg of the reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

    • Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution.

  • System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Data Analysis:

    • Purity: Calculate the area percent of the main peak relative to the total area of all peaks in the sample chromatogram.

    • Assay: Compare the peak area of the main peak in the sample solution to that of the reference standard solution to determine the concentration.

HPLC_Workflow Figure 2. HPLC Experimental Workflow Prep Solution Preparation Standard: 0.5 mg/mL in Diluent Sample: 0.5 mg/mL in Diluent System HPLC System Setup Column: C18, 5µm Mobile Phase A/B Flow: 1.0 mL/min Temp: 30°C Detector: 254 nm Prep->System SST System Suitability Test (SST)|{Inject Standard (5x) | RSD of Area ≤ 2.0%?} System->SST SST->System Fail Analysis Sequence Run Inject Blank (Diluent) Inject Standard Inject Sample SST->Analysis Pass Data Data Processing & Calculation Purity (% Area) Assay (vs. Standard) Analysis->Data Report Final Report Data->Report

Caption: A step-by-step workflow for the HPLC analysis.

Method Trustworthiness and Validation

To ensure the reliability of these analytical methods, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[3][13] Key validation parameters for the HPLC method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements (repeatability, intermediate precision).

  • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical characterization of 3-Bromo-4-fluoro-1-methyl-1H-indazole requires an integrated approach. The combination of NMR and high-resolution mass spectrometry provides definitive structural confirmation, while a validated, stability-indicating HPLC method ensures accurate assessment of purity and potency. The protocols outlined in this document establish a robust framework for the comprehensive quality control of this important chemical intermediate, thereby supporting the development of safe and effective pharmaceutical products.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH. Quality Guidelines. [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubChem. 5-Bromo-4-fluoro-1-methyl-1h-indazole. National Center for Biotechnology Information. [Link]

  • Perez Medina, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry, 46, 1408. [Link]

  • The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • YouTube. Bromo pattern in Mass Spectrometry. [Link]

  • Chemguide. Mass spectrometry menu. [Link]

  • U.S. Government Publishing Office. EPA/NIH Mass Spectral Data Base. [Link]

  • Taylor & Francis. Indazole – Knowledge and References. [Link]

Sources

Method

application of 3-Bromo-4-fluoro-1-methyl-1h-indazole as a research chemical

Technical Application Note: 3-Bromo-4-fluoro-1-methyl-1H-indazole as a High-Value Scaffold in Medicinal Chemistry Introduction: The Strategic Value of the Scaffold 3-Bromo-4-fluoro-1-methyl-1H-indazole is a specialized h...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 3-Bromo-4-fluoro-1-methyl-1H-indazole as a High-Value Scaffold in Medicinal Chemistry

Introduction: The Strategic Value of the Scaffold

3-Bromo-4-fluoro-1-methyl-1H-indazole is a specialized heterocyclic building block designed for the rapid diversification of lead compounds in drug discovery. Its structural utility is defined by three distinct features:

  • C3-Bromine Handle: A highly reactive site for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), allowing for the introduction of complex aryl, heteroaryl, or amino groups.

  • C4-Fluorine Substituent: Strategically positioned to modulate metabolic stability (blocking P450 oxidation sites), influence pKa, and induce conformational changes via electronic repulsion or intramolecular hydrogen bonding.

  • N1-Methyl Group: Locks the indazole tautomer, ensuring regiochemical stability during subsequent functionalization and improving lipophilicity for membrane permeability.

This scaffold is particularly relevant in the development of Kinase Inhibitors (e.g., VEGFR, FGFR targets) and CNS-active agents , where the indazole core mimics the adenosine moiety of ATP or interacts with specific GPCR pockets.

Core Application: Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura)[1]

The primary application of this intermediate is the installation of aryl or heteroaryl groups at the C3 position. The presence of the electron-withdrawing C4-fluorine atom generally facilitates oxidative addition of the Pd(0) species into the C3-Br bond compared to electron-rich analogs.

Protocol 1: Optimized Suzuki-Miyaura Coupling

Objective: Synthesis of 3-aryl-4-fluoro-1-methyl-1H-indazoles.

Reagents:

  • Substrate: 3-Bromo-4-fluoro-1-methyl-1H-indazole (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) [Preferred for steric tolerance] or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 M aq. solution or 3.0 equiv solid) or Cs₂CO₃ (for base-sensitive substrates)

  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water (3:1)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a stream of nitrogen, charge a microwave vial or round-bottom flask with the indazole substrate (1.0 equiv), boronic acid (1.5 equiv), and Pd catalyst (5 mol%).

  • Solvation: Add the deoxygenated solvent mixture (Dioxane/H₂O). Note: Deoxygenation via sparging with Argon for 15 mins is critical to prevent homocoupling.

  • Activation: Add the base (K₂CO₃). Seal the vessel under an inert atmosphere (N₂ or Ar).

  • Reaction:

    • Thermal: Heat to 80–100°C for 4–12 hours.

    • Microwave (Recommended): Irradiate at 120°C for 30–60 minutes.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via Flash Column Chromatography (SiO₂). Gradient: 0–30% EtOAc in Hexanes.

Mechanistic Insight: The C4-Fluorine atom exerts an inductive withdrawing effect (-I), which lowers the electron density at the C3 position. This theoretically accelerates the rate-limiting oxidative addition step of the catalytic cycle. However, steric repulsion between the C4-F and bulky ligands on the Palladium center must be managed by selecting smaller bite-angle ligands like dppf.

Secondary Application: C-N Bond Formation (Buchwald-Hartwig)

For targets requiring an amino-linkage (e.g., kinase hinge binders), the Buchwald-Hartwig amination is the method of choice.

Protocol 2: C3-Amination

Objective: Synthesis of 3-amino-4-fluoro-1-methyl-1H-indazole derivatives.

Reagents:

  • Substrate: 3-Bromo-4-fluoro-1-methyl-1H-indazole (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2–5 mol%) or Pd(OAc)₂

  • Ligand: Xantphos (for primary amines) or BINAP (for secondary amines) (5–10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube and cool under Argon.

  • Charging: Add Pd source, Ligand, Base, and Indazole substrate.

  • Solvation: Add anhydrous solvent and the amine.

  • Reaction: Heat to 100–110°C for 12–18 hours. Note: Conversion is often slower than Suzuki coupling due to the electronic deactivation of the amine nucleophile if the amine itself is electron-deficient.

  • Work-up: Filter through a pad of Celite to remove Pd residues. Concentrate and purify via chromatography.

Visualization: Reaction Landscape & Workflow

The following diagrams illustrate the divergent synthesis potential and the decision logic for experimental optimization.

ReactionLandscape Start 3-Bromo-4-fluoro- 1-methyl-1H-indazole (Core Scaffold) Suzuki Suzuki-Miyaura Coupling Start->Suzuki R-B(OH)2 Pd(dppf)Cl2 Buchwald Buchwald-Hartwig Amination Start->Buchwald R-NH2 Pd2(dba)3/Xantphos Sonogashira Sonogashira Coupling Start->Sonogashira R-C≡CH Pd/CuI Prod_Suzuki 3-Aryl/Heteroaryl Derivatives (Kinase Inhibitors) Suzuki->Prod_Suzuki Prod_Buchwald 3-Amino Derivatives (CNS Agents) Buchwald->Prod_Buchwald Prod_Sono 3-Alkynyl Derivatives (Rigid Linkers) Sonogashira->Prod_Sono

Figure 1: Divergent synthetic pathways from the 3-bromo-4-fluoro-1-methyl-1H-indazole scaffold.

OptimizationWorkflow Step1 Define Target Substitution (C3) Decision Bond Type? Step1->Decision CC_Bond C-C Bond (Suzuki) Decision->CC_Bond Aryl/Vinyl CN_Bond C-N Bond (Buchwald) Decision->CN_Bond Amine Opt_CC Screen 1: Pd(dppf)Cl2 / K2CO3 / Dioxane CC_Bond->Opt_CC Opt_CN Screen 1: Pd2(dba)3 / Xantphos / Cs2CO3 CN_Bond->Opt_CN Check Check Conversion (LCMS) Opt_CC->Check Opt_CN->Check Success Scale Up Check->Success >80% Conv. Fail Troubleshoot: 1. Deoxygenation? 2. Change Ligand (SPhos/RuPhos) 3. Switch Base (K3PO4) Check->Fail <50% Conv.

Figure 2: Optimization logic for functionalizing the scaffold.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert gas. Protect from light.

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

  • Waste Disposal: Dispose of Palladium-contaminated waste in designated heavy metal waste streams.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Bromo-6-(trifluoromethyl)-1H-indazole. Link (General Indazole Coupling Protocols).

  • Namiki Shoji Co., Ltd. (2019). Catalog Entry: 3-Bromo-4-Fluoro-1-methyl-1H-indazole (CAS 1260769-89-8).[1] Link (Source of CAS and Availability).

  • Lefebvre, V., et al. (2010).[2] "General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles". Journal of Organic Chemistry, 75(8), 2730–2732. Link (Methodology for 3-aminoindazoles).

  • Organic Chemistry Portal. (2024).[3] Synthesis of Indazoles and Suzuki Coupling Protocols. Link.

  • Sigma-Aldrich. (2024).[3] Safety Data Sheet: 5-Bromo-4-fluoro-1-methyl-1H-indazole (Analogous Safety Data). Link.

Sources

Technical Notes & Optimization

Troubleshooting

Indazole Synthesis Technical Support Center: Troubleshooting Common Issues

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of indazole and its deri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of indazole and its derivatives. The indazole core is a privileged scaffold in medicinal chemistry, and its synthesis, while well-established, can present numerous challenges.[1][2][3][4] This resource provides in-depth, experience-based solutions to common problems encountered in the laboratory, moving beyond simple procedural lists to explain the underlying chemical principles.

Our approach is rooted in scientific integrity. Every recommendation and protocol is designed to be a self-validating system, grounded in established chemical literature. This guide will help you troubleshoot effectively, optimize your reactions, and achieve your synthetic goals with greater confidence.

Frequently Asked Questions (FAQs)

General Issues

Q1: My indazole synthesis is resulting in a low yield or failing to go to completion. What are the most common culprits?

A1: Low yields in indazole synthesis can stem from several factors. Systematically investigating the following is crucial:

  • Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to side products or inhibition of the desired transformation. Always ensure the purity of your reagents, particularly the substituted anilines, nitroarenes, or other precursors.

  • Reaction Conditions:

    • Temperature: Many indazole syntheses are sensitive to temperature. For instance, diazotization steps often require strict cooling (1-4°C) to prevent the decomposition of unstable diazonium intermediates.[5] Conversely, some cyclization reactions may require elevated temperatures to proceed efficiently, but excessive heat can lead to side reactions and decreased yields.[6]

    • Solvent: The choice of solvent is critical and can significantly impact reaction outcomes. For example, in N-alkylation reactions, using potassium carbonate in THF may yield no product, while switching to DMF or dioxane could be effective.[7] Aprotic solvents like DMSO and DMF have been shown to provide higher yields in certain cyclization reactions compared to protic solvents.[8]

    • Atmosphere: Many reactions in organic synthesis, including some indazole syntheses, are sensitive to oxygen and moisture. Using an inert atmosphere (e.g., nitrogen or argon) can be crucial for preventing the degradation of reagents and intermediates.

  • Inefficient Cyclization: The key ring-forming step can be problematic. This could be due to steric hindrance from bulky substituents, unfavorable electronic effects, or inappropriate reaction conditions for the specific cyclization strategy being employed (e.g., Jacobsen, Davis-Beirut, Cadogan).

Regioselectivity in N-Alkylation and N-Acylation

Q2: I am getting a mixture of N1 and N2 alkylated indazoles. How can I control the regioselectivity?

A2: This is one of the most common challenges in indazole chemistry.[7][9] The indazole anion is a mesomeric system, leading to potential alkylation at both nitrogen atoms.[10] The 1H-tautomer is generally the more thermodynamically stable form.[4][11][12] Several factors influence the N1 vs. N2 selectivity:

  • Choice of Base and Solvent: This is a critical factor.[7][12][13] The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is known to strongly favor N1-alkylation.[7][14] This is attributed to the sodium cation coordinating with the N2 atom and an electron-rich substituent at the C3 position, sterically hindering N2 alkylation.[7]

  • Substituent Effects: The electronic and steric nature of substituents on the indazole ring plays a significant role.

    • Bulky groups at the C3 position tend to favor N1 alkylation.[12]

    • Electron-withdrawing groups (e.g., NO₂, CO₂Me) at the C7 position can strongly direct towards N2 substitution.[12][14]

  • Nature of the Electrophile: The alkylating or acylating agent can influence the outcome.[12] In some cases, N-alkylation with α-halo carbonyl or β-halo ester electrophiles can lead to an equilibrium that favors the more stable N1-substituted product.[7]

  • Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomers, while N2-products can be favored under kinetically controlled conditions.[12]

Q3: How can I selectively synthesize the N2-alkylated indazole?

A3: While the 1H-indazole is often thermodynamically favored, specific strategies can promote N2-alkylation:

  • Directed Synthesis Routes: Certain synthetic methods are designed to specifically yield 2H-indazoles. The Davis-Beirut reaction, for example, is a classic method for synthesizing 2H-indazoles.[8][15][16][17] The Cadogan cyclization can also be tailored for the synthesis of 2H-indazoles.[18][19][20][21]

  • Reaction Conditions: Acidic conditions can sometimes promote N2-alkylation.[12]

  • Substituent Effects: As mentioned, electron-withdrawing groups at the C7 position can strongly direct alkylation to the N2 position.[12][14]

Specific Synthesis Methods

Q4: I am having trouble with the Davis-Beirut reaction. What are some common issues and solutions?

A4: The Davis-Beirut reaction is a powerful tool for synthesizing 2H-indazoles and indazolones from inexpensive starting materials without the need for toxic metals.[15] However, challenges can arise:

  • Side Reactions: The reaction proceeds through highly reactive nitroso intermediates, which can lead to side products.[16] For instance, attempts to use external thiols under certain Davis-Beirut conditions can result primarily in the reduction of the nitroaryl group to the corresponding aniline.[22]

  • Reaction Conditions: The reaction can be performed under both acidic and basic conditions, and the choice can affect the outcome and yield.[15][17] The mechanism involves the formation of a carbanion in base and a carbocation in acid.[15] Careful optimization of the base (e.g., KOH, DBU) or acid, solvent, and temperature is crucial.[8][17]

  • Intermediate Stability: The key o-nitrosobenzylidine imine intermediate is pivotal.[17] Ensuring its efficient formation and subsequent cyclization is key to a successful reaction.

Q5: My Cadogan cyclization is giving a low yield. What can I do to improve it?

A5: The Cadogan cyclization is a reductive cyclization of nitroaromatic compounds, often requiring harsh conditions.[18][19][21] Low yields can be due to:

  • Harsh Reaction Conditions: Traditionally, this reaction is carried out at high temperatures (often >150°C) in excess trialkyl phosphites or phosphines.[19] These conditions can lead to degradation of sensitive substrates. Milder conditions have been developed, for example, using tri-n-butylphosphine in isopropanol at 80°C, which can improve yields and substrate scope.[20]

  • Incomplete Reduction: The mechanism is widely accepted to proceed through a nitrene intermediate, requiring complete deoxygenation.[18][19][21] However, evidence for competent oxygenated intermediates suggests non-nitrene pathways may also be operational.[18][19][21] Inefficient deoxygenation by the phosphorus reagent can halt the reaction.

  • Substrate Compatibility: Steric hindrance and certain electronic effects can negatively impact yields.[20] Additionally, substrates with acidic α-imino protons may not be tolerated under the reaction conditions.[20]

Purification

Q6: I am struggling to purify my indazole product. What are some effective strategies?

A6: Purification of indazole derivatives can be challenging due to their similar polarities and potential for isomerization.

  • Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel) and eluent system is critical for achieving good separation.[7][23]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[24][25] Experiment with different solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Acid-Base Extraction: The basic nature of the indazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The indazole will move into the aqueous layer as its protonated salt. After separating the layers, the aqueous layer can be basified to precipitate the purified indazole, which can then be extracted back into an organic solvent.[25][26]

  • Vacuum Distillation: For products that are thermally stable and have a suitable boiling point, vacuum distillation can be an excellent purification method.[26]

Troubleshooting Guides

Guide 1: Improving Low Yields in Indazole Synthesis

This guide provides a systematic approach to diagnosing and resolving low-yield issues.

Caption: Troubleshooting workflow for low yields.

Guide 2: Achieving Regiocontrol in N-Alkylation

This decision tree will guide you in selecting the appropriate conditions for either N1 or N2 alkylation.

Caption: Decision tree for controlling N-alkylation regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation

This protocol is optimized for achieving high selectivity for the N1-alkylated product.[7]

  • To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.[7]

Protocol 2: One-Pot Condensation-Cadogan Reductive Cyclization for 2H-Indazoles

This is a milder, one-pot procedure for the synthesis of 2H-indazoles.[20]

  • To a solution of the ortho-nitrobenzaldehyde (1.0 equiv) in isopropanol (i-PrOH), add the desired amine (aryl or alkyl, 1.1 equiv).

  • Heat the mixture to 80 °C to facilitate condensation and formation of the ortho-imino-nitrobenzene intermediate.

  • After condensation is complete (as monitored by TLC), add tri-n-butylphosphine (P(n-Bu)₃, 1.5 equiv) to the reaction mixture.

  • Maintain the temperature at 80 °C and stir until the reductive cyclization is complete.

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2H-indazole.

Data Summary

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity
BaseSolventTemperaturePredominant IsomerReference
NaHTHF0 °C to RTN1[7][14]
K₂CO₃DMFRTMixture (often N1 favored)[27]
Cs₂CO₃DioxaneRefluxMixture (substrate dependent)[8]
NaHMDSTHFRTN1 favored[14]
NaHMDSDMSORTN2 favored[14]
AcidicVariousVariousN2 may be favored[12]

Note: Regioselectivity is highly substrate-dependent. This table serves as a general guide.[7]

References

  • Troubleshooting regioselectivity in indazole synthesis - Benchchem.
  • Managing exothermic reactions in indazole synthesis - Benchchem.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC.
  • indazole - Organic Syntheses Procedure.
  • Synthesis of indazoles from 2-formylphenylboronic acids - RSC Publishing.
  • Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook.
  • Effect of temperature on the synthesis of indazoles a | Download Table - ResearchG
  • Overcoming regioselectivity issues in indazole synthesis - Benchchem.
  • Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Deriv
  • A Technical Guide to the Reaction Mechanisms of Indazole Synthesis - Benchchem.
  • Davis–Beirut reaction - Wikipedia.
  • Davis–Beirut reaction | 13 Publications | 175 Citations | Top Authors | Rel
  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC.
  • Effect of base, solvent, and temperature.
  • Indazole synthesis - Organic Chemistry Portal.
  • US6998489B2 - Methods of making indazoles - Google P
  • WO2017186693A1 - Synthesis of indazoles - Google P
  • Accessing Multiple Classes of 2 H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PubMed.
  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC.
  • Davis–Beirut Reaction: Route to Thiazolo-, Thiazino-, and Thiazepino-2H-indazoles | The Journal of Organic Chemistry - ACS Public
  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cycliz
  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions | Journal of the American Chemical Society.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Publishing.
  • Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
  • Synthesis and biological evaluation of indazole deriv
  • A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals - Benchchem.
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre
  • Pd(PPh 3 )
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

Sources

Optimization

Technical Support Center: Managing Temperature Control in Exothermic Indazole Reactions

Introduction The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. However, the synthesis of this privileged structure often involves highly exothermic steps, pre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. However, the synthesis of this privileged structure often involves highly exothermic steps, presenting significant challenges for temperature control, process safety, and scalability.[1][2] Uncontrolled exotherms can lead to thermal runaway events, resulting in pressure buildup, equipment failure, release of toxic substances, and compromised batch integrity.[3][4]

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides a structured, in-depth resource in a question-and-answer format to proactively assess, manage, and troubleshoot thermal hazards associated with indazole synthesis. Our approach is grounded in the principles of process safety, providing not just protocols, but the causal logic behind them to ensure safe and successful experimentation.

Part 1: Proactive Thermal Hazard Assessment & Prevention

Effective management of exothermic reactions begins long before the first reagent is added. A thorough understanding of the reaction's thermal profile is critical for safe operation and successful scale-up.[5][6]

Q1: What specific steps in indazole synthesis are known to be highly exothermic and why?

A1: The most significant exothermic events in traditional indazole syntheses typically occur during diazotization and the subsequent cyclization steps.[7]

  • Diazotization: This step involves the reaction of an aromatic amine (e.g., an o-toluidine derivative) with a nitrosating agent, such as nitrous acid (often generated in situ from sodium nitrite and a strong acid). The formation of the diazonium salt is a highly energetic process.[7] Strict temperature control, often between 0°C and 5°C, is crucial to prevent the accumulation of unstable diazonium intermediates and to avoid a dangerous thermal runaway.[8]

  • Cyclization: The ring-closure step to form the indazole core can also release a substantial amount of heat. It's common to observe the internal reaction temperature rising 5-10°C higher than the external cooling bath, even with efficient cooling, due to the exothermic nature of this transformation.[8] Other reactions, like certain sulfonylation steps in the functionalization of the indazole ring, have also been noted to be exothermic.[9]

Q2: I am planning a new indazole synthesis. How can I assess the potential thermal risk before starting?

A2: A multi-faceted risk assessment is essential before any new synthesis, especially when scaling up.[5] This involves a literature review, thermal analysis, and a controlled small-scale trial.

  • Thorough Literature Review: Scrutinize the specific synthetic route and analogous reactions in the literature. Look for explicit mentions of exotherms, rapid gas evolution, required cooling protocols, or safety incidents.[7] Modern synthetic methods are sometimes designed specifically to mitigate the thermal hazards associated with older routes.[10][11]

  • Reaction Calorimetry: For any process being considered for scale-up, the use of techniques like Reaction Calorimetry (RC) or Differential Scanning Calorimetry (DSC) is strongly recommended.[7][12] These instruments provide critical quantitative data:

    • Heat of Reaction (ΔH): The total energy released.[13][14]

    • Heat Flow: The rate at which energy is released.[15][16]

    • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction would reach if all cooling failed.[7] This data is indispensable for calculating the required cooling capacity of your equipment to prevent a thermal runaway.[15][17]

  • Small-Scale Safety Trial: Always perform a small-scale trial run (~1-5g) with rigorous and continuous monitoring of the internal reaction temperature using a calibrated thermocouple. This provides a real-world thermal profile of the reaction under your specific lab conditions.

Experimental Protocol: Small-Scale Thermal Profile Trial
  • Setup: Assemble the reaction apparatus in a fume hood with a cooling bath (e.g., ice-water) on a lab jack for quick removal. Equip the flask with a magnetic stirrer, a thermocouple to measure the internal reaction temperature, and a dropping funnel for the limiting reagent. Ensure the thermocouple tip is submerged in the reaction mixture but does not touch the flask walls.

  • Inerting: If the reaction is air-sensitive, ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).

  • Initial Cooling: Cool the reaction flask containing the initial reagents and solvent to the target starting temperature.

  • Controlled Addition: Begin a slow, dropwise addition of the second reagent from the dropping funnel.[18]

  • Monitoring: Record the internal temperature and the bath temperature at regular intervals (e.g., every 1-2 minutes) throughout the addition and for at least 30 minutes after the addition is complete.

  • Analysis: Plot the internal temperature vs. time. The resulting graph will reveal the onset of the exotherm, the peak temperature reached, and the duration of the heat evolution. This data is critical for planning controlled additions at a larger scale.

Diagram: Thermal Risk Assessment Decision Tree

ThermalRiskAssessment start Plan New Indazole Synthesis lit_review Conduct Literature Review (Exotherms, Gas Evolution?) start->lit_review hazard_found Hazard Mentioned? lit_review->hazard_found dsc_rc Perform Reaction Calorimetry (DSC/RC1) - Quantify ΔH, Heat Flow, MTSR hazard_found->dsc_rc Yes small_scale Conduct Instrumented Small-Scale Trial hazard_found->small_scale No dsc_rc->small_scale data_analysis Analyze Thermal Profile - Max ΔT (Internal vs. Bath) - Addition Rate vs. Heat Output small_scale->data_analysis safe_to_proceed Define Safe Operating Parameters (Addition Rate, Cooling Capacity) data_analysis->safe_to_proceed re_evaluate Re-evaluate Synthesis Route or Implement Stricter Controls data_analysis->re_evaluate no_hazard No Hazard Mentioned

Caption: Decision tree for pre-synthesis thermal hazard assessment.

Part 2: Strategies for Effective Temperature Control

Maintaining a stable temperature is paramount. This requires a combination of appropriate cooling methods and controlled reaction kinetics.

Q3: What are the most effective laboratory methods for maintaining a stable low temperature during my reaction?

A3: The choice of cooling method depends on the target temperature and the scale of the reaction. For laboratory-scale synthesis, external cooling baths are most common.[18]

  • Circulating Chillers: These provide the most precise and stable temperature control. A heat-transfer fluid is circulated through the jacket of a reaction vessel, allowing for automated temperature regulation.[19]

  • Cooling Baths: For simpler setups, immersion baths are effective. The efficiency of the bath relies on good thermal contact with the reaction flask and adequate volume to absorb the heat generated.[18][20]

Table 1: Common Laboratory Cooling Baths

Bath Composition Achievable Temperature (°C) Notes
Ice / Water 0 Most common and economical.
Ice / Saturated NaCl -10 to -20 Salt depresses the freezing point of water.
Dry Ice / Acetone -78 Very common, but use with caution due to acetone's flammability.
Dry Ice / Isopropanol -77 A less volatile alternative to acetone.

| Liquid Nitrogen Slush Baths | -95 to -150 (solvent dependent) | Used for very low-temperature reactions. Requires careful preparation.[18] |

Q4: My internal reaction temperature is consistently 5-10°C higher than my cooling bath. Is this normal, and how do I manage it?

A4: Yes, this is a very common and important observation in exothermic reactions.[7][8] This temperature difference (ΔT) is the driving force for heat transfer from your reaction mixture to the cooling bath. A larger ΔT indicates a faster rate of heat generation.

Management Strategy:

  • Do Not Lower the Bath Temperature Arbitrarily: A sudden, large increase in the ΔT can lead to a "stacking" of unreacted reagents if the reaction rate is temperature-dependent. If the reaction suddenly initiates, the accumulated material can react all at once, overwhelming the cooling system.[15]

  • Control the Addition Rate: The primary method for managing the internal temperature is to control the rate at which the limiting reagent is added. Slowing the addition reduces the rate of heat generation, allowing your cooling system to keep pace.[6]

  • Ensure Efficient Stirring: Good agitation is critical for uniform heat transfer from the bulk of the reaction mixture to the walls of the flask. Poor stirring can lead to localized hot spots.

Q5: How does the rate of reagent addition directly impact temperature control?

A5: For many semi-batch reactions, the rate of heat production is directly proportional to the rate of reagent addition.[15] By controlling the addition rate, you are directly controlling the rate of the reaction and, therefore, the rate of heat generation. A fast addition can generate heat faster than the cooling system can remove it, leading to a temperature increase. A slow, controlled addition allows the heat to be dissipated as it is generated, maintaining a stable internal temperature.[18][21]

Part 3: Troubleshooting and Managing Temperature Excursions

Even with careful planning, unexpected temperature increases can occur. Recognizing the signs and acting quickly is critical to prevent a thermal runaway.

Q6: What are the immediate warning signs of a developing thermal runaway reaction?

A6: A thermal runaway occurs when the heat generated by the reaction surpasses the heat being removed by the cooling system, leading to an accelerating, uncontrolled temperature rise.[3][7]

Key Warning Signs:

  • Accelerating Temperature Rise: The internal temperature increases at an ever-faster rate and does not respond to a halt in reagent addition.[7]

  • Loss of Cooling Differential: The temperature difference between the internal reaction and the cooling jacket/bath begins to decrease rapidly as the reaction temperature climbs.

  • Sudden Pressure Increase: A rapid rise in pressure within the vessel, often due to the boiling of solvents or the evolution of gaseous byproducts.[3]

  • Visible Changes: Sudden changes in color, viscosity, or vigorous, unexpected gas evolution.

Diagram: Managing Temperature Excursions Workflow

TempExcursionWorkflow start Unexpected Temperature Rise Detected step1 IMMEDIATELY STOP Reagent Addition start->step1 step2 Increase Cooling Efficiency (Lower bath temp slightly, ensure max flow) step1->step2 check1 Is Temperature Stabilizing/Decreasing? step2->check1 step3_ok Continue Monitoring Resume addition at a much slower rate once stable check1->step3_ok Yes step3_fail NO: Temperature is still rising check1->step3_fail No step4 Prepare for Emergency Quench (Lower sash, alert personnel, prepare quenching agent) step3_fail->step4 check2 Is reaction still accelerating? step4->check2 step5_quench EXECUTE EMERGENCY QUENCH check2->step5_quench Yes step5_contain Evacuate and Contain check2->step5_contain No, but uncontrolled QuenchWorkflow start Thermal Runaway Confirmed step1 Alert Personnel Lower Sash Don Full PPE start->step1 step2 Stop Reagent Addition Maximize External Cooling step1->step2 step3 Prepare Pre-Cooled Quenching Agent step2->step3 step4 Add Quenching Agent SLOWLY and with Caution step3->step4 check1 Is Temperature decreasing and reaction subsiding? step4->check1 step5_continue Continue slow addition until reaction is inert check1->step5_continue Yes step5_fail NO: Reaction still violent or accelerating check1->step5_fail No step6_complete Reaction Quenched Cool to RT before handling step5_continue->step6_complete step7_evacuate EVACUATE AREA Initiate Emergency Protocol step5_fail->step7_evacuate

Caption: Step-by-step workflow for an emergency reaction quench.

Conclusion

Managing the thermal hazards of indazole synthesis is a critical competency for ensuring laboratory safety and achieving reproducible, scalable results. By adopting a proactive approach that includes thorough risk assessment, the use of calorimetric data, and controlled experimental execution, researchers can confidently handle these valuable but energetic transformations. This guide provides the foundational knowledge and actionable protocols to mitigate risks, but it is essential to always combine this information with sound scientific judgment and a deep understanding of the specific chemical system at hand.

References

  • American Chemical Society. (n.d.). Exothermic, Endothermic, & Chemical Change.
  • TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards.
  • Dixon-Jackson, K. (n.d.).
  • Barton, J., & Nolan, P. (n.d.). The protection of reactors containing exothermic reactions: an HSE view. IChemE.
  • Scilly, N. F. (n.d.). The protection of exothermic processes. IChemE.
  • Quora. (2014, February 23). What are the most efficient heat removal methods in an exothermic reaction system?.
  • TÜV SÜD. (n.d.). Control Thermal Runaway and Chemical Reaction Hazards.
  • Moore Industries. (2019, February 8). Monitoring for Thermal Runaways Due to Exothermic Reactions.
  • BenchChem Technical Support Team. (2025, December). Managing exothermic reactions in indazole synthesis. BenchChem.
  • Efficiency Finder. (2017, March 28). Cooling during chemical reactions in chemical industry.
  • Organic Syntheses. (n.d.). Indazole. [Link]

  • Visual Encyclopedia of Chemical Engineering Equipment. (2022, May 5). Reaction Control.
  • Asynt. (2024, September 3). What are the best tools for cooling chemical reactions?.
  • Wikipedia. (n.d.). Exothermic reaction. [Link]

  • Wikipedia. (n.d.). Reaction calorimeter. [Link]

  • Pharmaffiliates. (n.d.). Key details that are easily overlooked during the scale-up of the synthesis process.
  • Moodle@Units. (n.d.).
  • Oreate AI Blog. (2026, January 21). Decoding Chemical Reactions: How to Identify Endothermic and Exothermic Processes.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench.
  • METTLER TOLEDO. (2021, April 30). What is Heat Flow Calorimetry?. YouTube. [Link]

  • Chemistry LibreTexts. (2023, July 12). 7.
  • Molecular Energetics Group. (n.d.).
  • Save My Exams. (2024, November 14).
  • KGROUP. (2006, October 27). Quenching Reactive Substances.
  • ACS Publications. (2023, March 23). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry. [Link]

  • EPFL. (n.d.). Protocol for quenching reactive chemicals.
  • BenchChem. (n.d.). Challenges in scaling up the production of 1H-Indazole-7-sulfonamide.
  • Princeton University, Environmental Health and Safety. (n.d.).
  • The Sarpong Group. (2016, November 22).
  • Journal of Chemical Health Risks. (2025, February 20).
  • Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
  • Wang, J., et al. (2024, February 20). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [Link]

  • Mal, P., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC - NIH.
  • ResearchGate. (2025, August 7). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. [Link]

  • ResearchGate. (n.d.). Effect of temperature on the synthesis of indazoles. [Link]

  • ACS Publications. (2013, February 14). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]

  • RSC Publishing. (2024, February 20).
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions.
  • ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • BenchChem. (2025). A Technical Guide to the Reaction Mechanisms of Indazole Synthesis.
  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 3-Bromo-4-fluoro-1-methyl-1H-indazole

Executive Summary: Understanding Your Compound You are encountering solubility issues with 3-Bromo-4-fluoro-1-methyl-1H-indazole . To solve this, we must first understand why it resists solution.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Understanding Your Compound

You are encountering solubility issues with 3-Bromo-4-fluoro-1-methyl-1H-indazole . To solve this, we must first understand why it resists solution.

This molecule is a classic "brick dust" intermediate.

  • Lipophilicity (LogP ~2.5–3.0): The addition of bromine and fluorine atoms, combined with the methylation of the nitrogen (removing a hydrogen bond donor), creates a highly lipophilic surface.

  • Planarity: The indazole core is flat, encouraging strong

    
    -
    
    
    
    stacking interactions between molecules.
  • The Result: It dissolves well in DMSO but "crashes out" (precipitates) immediately upon contact with aqueous buffers (PBS, media) because the water molecules cannot compete with the compound's self-aggregation energy.

This guide provides a root-cause analysis and validated protocols to keep this compound in solution during your assays.

Module 1: Stock Solution Management

"My compound precipitates inside the DMSO stock tube."

The Root Cause: Hygroscopic DMSO

DMSO is hygroscopic; it absorbs water from the atmosphere.[1] If your DMSO absorbs just 1-2% water, the solubility of a lipophilic indazole can drop by orders of magnitude, creating "invisible" micro-crystals that ruin dispensing accuracy.

Troubleshooting Q&A
SymptomProbable CauseCorrective Action
Visible crystals in thawed stock Freeze-thaw cycling has induced nucleation.Sonicate at 40°C for 10 mins. Vortex vigorously.
Inconsistent replicates Water uptake in DMSO (wet DMSO).Use anhydrous DMSO and store under nitrogen/argon.
Loss of potency over time Compound adhering to plastic.Switch to glass vials or low-binding polypropylene (PP).
Best Practice Protocol: The "Reset"
  • Warm: Heat the stock to 37°C–40°C for 15 minutes.

  • Sonicate: Use an ultrasonic bath (not a probe) for 10 minutes to break micro-aggregates.

  • Clarify: Centrifuge at 13,000 x g for 5 minutes. If a pellet forms, your concentration is too high. Dilute the stock by 50% with fresh anhydrous DMSO.

Module 2: The "Crash" During Dilution

"The compound precipitates when I add it to the assay plate."

The Mechanics of Precipitation

When you pipette 1 µL of DMSO stock directly into 99 µL of aqueous buffer, you create a momentary zone of local supersaturation . The compound concentration at the tip of the pipette is massive, and it crashes out before it can disperse.

precipitation_mechanism cluster_0 Standard Dilution (Risk) Stock DMSO Stock (10 mM) Mix Mixing Zone (Supersaturation) Stock->Mix Direct Add Buffer Aqueous Buffer (0% DMSO) Buffer->Mix Crash Precipitation (Aggregates) Mix->Crash Hydrophobic Collapse

Figure 1: The mechanism of "Crash-out" during direct addition. The local high concentration exceeds the kinetic solubility limit before mixing is complete.

The Solution: The Intermediate Dilution Step

Never jump from 100% DMSO to 1% DMSO in one step for this compound. Use a "stepping stone" approach.

Protocol: The 3-Step Dilution

  • Step 1 (Stock): 10 mM in 100% DMSO.

  • Step 2 (Intermediate): Dilute 1:10 into a compatible solvent (e.g., 50% DMSO / 50% Water or pure Ethanol) to create a 1 mM working solution.

    • Why? This lowers the concentration while maintaining organic solvent support.

  • Step 3 (Assay): Dilute the Intermediate 1:100 into the final Assay Buffer.

    • Result: Rapid dispersion without the "shock" of supersaturation.

Module 3: Advanced Formulation Strategies

"I need higher concentrations, but it still precipitates."

If simple dilution fails, you must modify the assay buffer to "hide" the hydrophobic surface of the indazole.

Recommended Additives
Additive ClassSpecific ReagentConcentrationMechanism
Surfactant Tween-80 0.01% – 0.05%Forms micelles that encapsulate the indazole, preventing stacking.
Cyclodextrin HP-

-CD
5% – 10%(Hydroxypropyl-beta-cyclodextrin). Creates a molecular "bucket" that shields the hydrophobic core.
Polymer PVP / Soluplus 0.1%Inhibits crystal nucleation and growth (kinetic stabilization).
Carrier Protein BSA 0.1%Serum albumin naturally binds lipophiles; mimics physiological transport.

Warning: If running a kinase assay, ensure the surfactant does not inhibit your enzyme. Tween-20 is generally safer for kinases than Triton X-100.

Module 4: Validation (The Solubility Limit Test)

"How do I know if it's actually dissolved?"

Do not rely on your eyes. Micro-precipitates are invisible to the naked eye but will scatter light and ruin assay data (false inhibition).

Protocol: Nephelometry / Absorbance Shift
  • Prepare Plate: Create a serial dilution of your compound in the final assay buffer (e.g., 100 µM down to 0.1 µM).

  • Read Absorbance: Measure OD at 650 nm (or similar non-absorbing wavelength).

  • Analyze:

    • Soluble: OD650 is near baseline (e.g., 0.03).

    • Insoluble: OD650 spikes significantly (e.g., >0.05). This indicates light scattering by particles.

workflow_optimization Start Start: 3-Bromo-4-fluoro-1-methyl-1H-indazole Check Check DMSO Stock (Sonicate/Warm) Start->Check Decision Target Concentration? Check->Decision Low < 10 µM Decision->Low High > 10 µM Decision->High Simple Intermediate Dilution Method (Step-down DMSO) Low->Simple Complex Add Solubilizer (0.05% Tween-80 or HP-beta-CD) High->Complex Validate Validation: OD650 nm (Check for Turbidity) Simple->Validate Complex->Validate

Figure 2: Decision tree for selecting the correct solubilization strategy based on required assay concentration.

References

  • Lipinski, C. A., et al. (1997). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

  • Kozikowski, B. A., et al. (2003). "The effect of freeze/thaw cycles on the stability of compounds in DMSO." Journal of Biomolecular Screening.

  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.

  • PubChem. (2024). "Compound Summary: 5-Bromo-4-fluoro-1-methyl-1H-indazole (Analogous Structure)." National Library of Medicine.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Cross-Referencing Spectroscopic Data of 3-Bromo-4-fluoro-1-methyl-1H-indazole

Executive Summary 3-Bromo-4-fluoro-1-methyl-1H-indazole (CAS: 1260769-89-8 ) is a critical heterocyclic building block, particularly prevalent in the synthesis of kinase inhibitors (e.g., FGFR, VEGFR) where the C3-bromin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-fluoro-1-methyl-1H-indazole (CAS: 1260769-89-8 ) is a critical heterocyclic building block, particularly prevalent in the synthesis of kinase inhibitors (e.g., FGFR, VEGFR) where the C3-bromine serves as a versatile handle for Suzuki-Miyaura couplings and the C4-fluorine modulates metabolic stability and pKa.

The primary analytical challenge with this scaffold is regioisomerism . The methylation of 3-bromo-4-fluoro-1H-indazole yields a mixture of the desired N1-methyl product and the thermodynamically less stable but kinetically competitive N2-methyl isomer. Furthermore, commercial supplies of "bromo-fluoro-indazoles" are frequently mislabeled regarding the halogen positions (e.g., 6-bromo vs. 3-bromo).

This guide provides a definitive cross-referencing framework to validate the identity of 3-Bromo-4-fluoro-1-methyl-1H-indazole against its most common imposters.

Chemical Identity & Physical Properties[1][2]

PropertyTarget CompoundPrimary Impurity (Isomer)
Name 3-Bromo-4-fluoro-1-methyl-1H-indazole 3-Bromo-4-fluoro-2-methyl-2H-indazole
Structure N1-Methylated IndazoleN2-Methylated Indazole
CAS No. 1260769-89-8 N/A (Often co-elutes)
Formula C

H

BrFN

C

H

BrFN

MW 229.05 g/mol 229.05 g/mol
Appearance Off-white to pale yellow solidWhite to pale yellow solid
Solubility DMSO, DCM, EtOAcDMSO, DCM, EtOAc

Spectroscopic Cross-Referencing

Nuclear Magnetic Resonance (NMR) Analysis[3][4][5][6][7][8][9]

The definitive differentiation between N1- and N2-methyl isomers relies on


H-NOESY  and 

C Chemical Shifts
.
A.

H NMR (400 MHz, DMSO-d

or CDCl

)
  • N-Methyl Group (

    
    ): 
    
    • Target (N1-Me): Typically resonates upfield, approx. 4.00 – 4.08 ppm (s, 3H).

    • Alternative (N2-Me): Typically resonates downfield, approx. 4.15 – 4.25 ppm (s, 3H).

    • Note: Solvent effects can shift these values, but the N2-Me is consistently downfield of the N1-Me in the same mixture.

  • Aromatic Region (H5, H6, H7):

    • The 4-Fluoro substituent creates a distinct coupling pattern.

    • H5 (dd): Ortho to F. Large coupling (

      
       Hz).
      
    • H6 (ddd): Meta to F. Medium coupling (

      
       Hz).
      
    • H7 (d): Para to F. Small coupling.

B.

C NMR (100 MHz)
  • N-Methyl Carbon:

    • N1-Me:

      
       ~36.0 ppm .
      
    • N2-Me:

      
       ~40.5 ppm .
      
    • Diagnostic Utility: This >4 ppm difference is the most robust single-point check if NOESY is unavailable.

  • C3 Carbon:

    • The C3-Br carbon typically appears at 120–130 ppm .

    • Contrast: If the compound is not brominated (4-fluoro-1-methylindazole), C3-H appears at ~135 ppm.

C. NOESY (Nuclear Overhauser Effect Spectroscopy)

This is the Gold Standard for structural confirmation.

  • Target (N1-Me): Strong NOE correlation between the N-Me protons and the H7 aromatic proton .

  • Alternative (N2-Me): The N-Me protons would theoretically show NOE to H3, but C3 is brominated . Therefore, the N2-Me isomer shows NO NOE to any aromatic proton (or very weak long-range to H7/H6), making the presence of the N-Me/H7 signal definitive for the N1 isomer.

Mass Spectrometry (MS)
  • Isotope Pattern: Bromine exists as

    
    Br and 
    
    
    
    Br in a ~1:1 ratio.
    • Observation: The molecular ion [M+H]

      
       will appear as a doublet  separated by 2 mass units (m/z 229 and 231).
      
    • Failure Mode: If you see a single peak at 229 or a 3:1 ratio (Cl), the compound is incorrect.

Visualization: Decision Logic & Synthesis

Isomer Differentiation Decision Tree

IsomerLogic Start Unknown Sample (MW 229.05) MS_Check Mass Spec: Isotope Pattern? Start->MS_Check Br_Pattern 1:1 Doublet (m/z 229/231) MS_Check->Br_Pattern Yes Wrong_Halogen Single Peak or 3:1 (Not Brominated) MS_Check->Wrong_Halogen No H_NMR 1H NMR: N-Methyl Shift Br_Pattern->H_NMR Shift_N1 ~ 4.05 ppm H_NMR->Shift_N1 Shift_N2 ~ 4.20 ppm H_NMR->Shift_N2 NOESY_Check NOESY Experiment: N-Me Correlation? Shift_N1->NOESY_Check Result_N2 IDENTIFIED IMPURITY: 3-Bromo-4-fluoro-2-methyl-2H-indazole Shift_N2->Result_N2 Likely N2 NOE_H7 Correlation to H7 NOESY_Check->NOE_H7 NOE_None No Aromatic Correlation (Steric Gap at C3-Br) NOESY_Check->NOE_None Result_N1 CONFIRMED: 3-Bromo-4-fluoro-1-methyl-1H-indazole (Target) NOE_H7->Result_N1 NOE_None->Result_N2

Caption: Logic flow for distinguishing the target N1-methyl indazole from its N2-methyl isomer using MS and NMR data.

Synthesis & Regioselectivity Pathway

Synthesis Precursor 4-Fluoro-1H-indazole (CAS 341-23-1) Bromination Step 1: NBS, DMF (Electrophilic Subst.) Precursor->Bromination Intermediate 3-Bromo-4-fluoro-1H-indazole (CAS 885521-60-8) Bromination->Intermediate Methylation Step 2: MeI, K2CO3 (SN2 Reaction) Intermediate->Methylation Mixture Crude Mixture (N1 + N2 Isomers) Methylation->Mixture Purification Step 3: Column Chromatography (Hex/EtOAc) Mixture->Purification Product TARGET: N1-Methyl (Major) Purification->Product Elutes 2nd (typically) Impurity IMPURITY: N2-Methyl (Minor) Purification->Impurity Elutes 1st (typically)

Caption: Synthetic route highlighting the origin of the N2-isomer impurity. The N1 isomer is thermodynamically favored.

Experimental Protocols

Synthesis of 3-Bromo-4-fluoro-1-methyl-1H-indazole[10]

Step 1: Bromination

  • Dissolve 4-fluoro-1H-indazole (1.0 eq) in DMF (0.5 M).

  • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0°C.

  • Stir at RT for 2 hours. Monitor by TLC (Rf will change slightly; stain with PMA).

  • Quench with water, extract with EtOAc.[1]

  • Critical Check:

    
    H NMR of crude should show loss of the C3-proton singlet (~8.0 ppm).
    

Step 2: Methylation

  • Dissolve the isolated 3-bromo-4-fluoro-1H-indazole in anhydrous THF or DMF.

  • Add K

    
    CO
    
    
    
    (2.0 eq) or Cs
    
    
    CO
    
    
    (for better N1/N2 ratio).
  • Add Methyl Iodide (MeI) (1.2 eq) dropwise at 0°C.

  • Stir at RT for 3-12 hours.

Step 3: Purification (Separation of Isomers)

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes/Ethyl Acetate (Start 100:0

    
     80:20).
    
  • Elution Order:

    • Fraction 1 (Less Polar): N2-Methyl isomer (3-Bromo-4-fluoro-2-methyl-2H-indazole).

    • Fraction 2 (More Polar): Target N1-Methyl isomer (3-Bromo-4-fluoro-1-methyl-1H-indazole).

  • Note: The N2 isomer often has a slightly higher Rf value due to the loss of the NH hydrogen bond donor and different dipole moment.

QC Protocol for Vendor Verification

When purchasing CAS 1260769-89-8, request the following data:

  • Full

    
    H NMR:  Zoomed in on the 3.8–4.5 ppm region to detect N2-isomer contamination (<5% is acceptable for most applications).
    
  • COA Confirmation: Ensure the vendor explicitly states "1-methyl" and provides a NOESY or reference to the synthesis method.

References

  • Namiki Shoji Co., Ltd. (2019). Catalog Entry for 3-Bromo-4-Fluoro-1-methyl-1H-indazole (CAS 1260769-89-8).[2] Retrieved from

  • Reagentia. (n.d.).[3] 3-Bromo-4-fluoro-1H-indazole (Precursor CAS 885521-60-8).[4] Retrieved from

  • Claramunt, R. M., et al. (2009). "Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles." Journal of Heterocyclic Chemistry. (Differentiation of Indazole Isomers). Retrieved from

  • Matrix Fine Chemicals. (n.d.). 6-Bromo-4-fluoro-1H-indazole (Regioisomer CAS 885520-23-0). Retrieved from

  • National Institutes of Health (NIH). (2024). Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques. PubMed. Retrieved from

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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